molecular formula C19H20ClN5O6 B13865819 2'-Monodehydroxy-2'-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate

2'-Monodehydroxy-2'-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate

Cat. No.: B13865819
M. Wt: 449.8 g/mol
InChI Key: AZKJHJPLFMLPER-UHFFFAOYSA-N
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Chemical Reactions Analysis

2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate involves its interaction with molecular targets and pathways similar to those of ganciclovir. It acts by inhibiting viral DNA synthesis, thereby preventing the replication of viruses .

Comparison with Similar Compounds

2’-Monodehydroxy-2’-chloro Ganciclovir-N-acetylmono-O-p-methoxybenzoate is unique due to its specific chemical modifications. Similar compounds include:

These compounds share structural similarities but differ in their specific chemical modifications and applications .

Properties

Molecular Formula

C19H20ClN5O6

Molecular Weight

449.8 g/mol

IUPAC Name

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-chloropropyl] 4-methoxybenzoate

InChI

InChI=1S/C19H20ClN5O6/c1-11(26)22-19-23-16-15(17(27)24-19)21-9-25(16)10-31-14(7-20)8-30-18(28)12-3-5-13(29-2)6-4-12/h3-6,9,14H,7-8,10H2,1-2H3,(H2,22,23,24,26,27)

InChI Key

AZKJHJPLFMLPER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C3=CC=C(C=C3)OC)CCl

Origin of Product

United States

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